Ethyl 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone class of chemicals. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and appropriate carbonyl compounds.
Introduction of fluorine atoms: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the cyclopropyl group: This step involves cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinolone N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinolones depending on the nucleophile used.
Scientific Research Applications
Ethyl 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Used in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of Ethyl 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 1-Ethyl-6,7-difluoro-1,3-benzodiazole
Uniqueness
Ethyl 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of the fluorocyclopropyl group, which enhances its antibacterial activity and stability compared to other quinolone derivatives .
Properties
Molecular Formula |
C15H12F3NO3 |
---|---|
Molecular Weight |
311.25 g/mol |
IUPAC Name |
ethyl 6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H12F3NO3/c1-2-22-15(21)8-6-19(13-5-11(13)18)12-4-10(17)9(16)3-7(12)14(8)20/h3-4,6,11,13H,2,5H2,1H3/t11-,13+/m0/s1 |
InChI Key |
SBELZMDYRLGMIF-WCQYABFASA-N |
Isomeric SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)[C@@H]3C[C@@H]3F |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)C3CC3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.